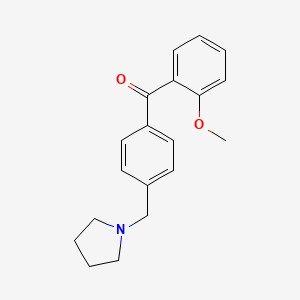![molecular formula C14H16ClNO2 B1324905 (1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl)methanol hydrochloride CAS No. 321392-00-1](/img/structure/B1324905.png)
(1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl)methanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information on the synthesis of “(1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl)methanol hydrochloride”, there are related studies on the synthesis of similar compounds. For instance, a one-pot, step-wise, three-component synthesis of 3-amino-1-phenyl-1H-benzo chromen-2-yl) (1H-indol-3-yl) methanone was achieved using water as a solvent and L-proline as a catalyst under reflux conditions .Molecular Structure Analysis
The molecular formula of “(1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl)methanol hydrochloride” is C14H16ClNO2 .Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
- Reactions with β-aminoacrylonitriles and methyl 3-morpholinoacrylate : This compound is used in the formation of 3-amino-2,3-dihydro-1H-benzo[f]chromenes and 2-[(2-hydroxynaphthalen-1-yl)methyl]-2,3-dihydro-1H-benzo[f]chromene-2-carbonitriles. These are the products of [4+2] cycloaddition of push-pull olefins to 1,2-naphthoquinone 1-methide (Lukashenko et al., 2020).
Synthesis Methods
- Ultrasound-assisted synthesis : The compound facilitates the one-pot, three-component reaction synthesis of 1,3-diaryl-1H-benzo[f]chromenes and related derivatives under solvent-free conditions with ultrasonic irradiation, offering a rapid and efficient synthesis method (Sandaroos & Damavandi, 2013).
- Photo-reorganization : It undergoes photo-reorganization to form angular pentacyclic compounds. This represents a general method for synthesizing benzothiophene fused xanthenone derivatives without specific and toxic reagents (Dalal et al., 2017).
Pharmaceutical Applications
- Anti-inflammatory and Analgesic Activities : Its derivatives have been evaluated for anti-inflammatory and analgesic activities, showing significant effects in models like carrageenan-induced paw edema and Eddy's hot plate method (Reddy et al., 2021).
Antimicrobial Properties
- Evaluation of Antimicrobial Activities : Certain derivatives have shown promising antimicrobial activities, making them potential candidates for antimicrobial drugs. Notably, some compounds exhibited excellent activity against fungi like Curvularia lunata and Fusarium moniliforme, and bacteria such as Escherichia coli and Staphylococcus aureus (Chanu et al., 2017).
Environmental Aspects
- Eco-Friendly Synthesis : Some synthesis methods involving this compound are noted for being environmentally friendly, with advantages like good yields, less pollution, and simple operations (Shi et al., 2006).
Specialized Applications
- Fluorescence Sensing : A benzo[h]chromene derivative of this compound has been used as a 'Turn On' fluorescence chemosensor for the selective detection of Pb2+ in living cell imaging (Sinha et al., 2013).
Zukünftige Richtungen
The future directions for research on “(1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl)methanol hydrochloride” and related compounds could involve further exploration of their synthesis, properties, and potential applications. The development of efficient synthetic strategies for producing these compounds is of considerable interest .
Eigenschaften
IUPAC Name |
(1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2.ClH/c15-14-10(7-16)8-17-12-6-5-9-3-1-2-4-11(9)13(12)14;/h1-6,10,14,16H,7-8,15H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFHLNMXAWIEEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=C(O1)C=CC3=CC=CC=C32)N)CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90639984 |
Source


|
| Record name | (1-Amino-2,3-dihydro-1H-naphtho[2,1-b]pyran-2-yl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90639984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl)methanol hydrochloride | |
CAS RN |
321392-00-1 |
Source


|
| Record name | (1-Amino-2,3-dihydro-1H-naphtho[2,1-b]pyran-2-yl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90639984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate](/img/structure/B1324834.png)
![Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate](/img/structure/B1324837.png)


![Ethyl 4-oxo-4-[4-(3-pyrrolinomethyl)phenyl]butyrate](/img/structure/B1324841.png)
![Ethyl 5-oxo-5-[4-(3-pyrrolinomethyl)phenyl]valerate](/img/structure/B1324842.png)
![Ethyl 8-oxo-8-[4-(3-pyrrolinomethyl)phenyl]octanoate](/img/structure/B1324844.png)